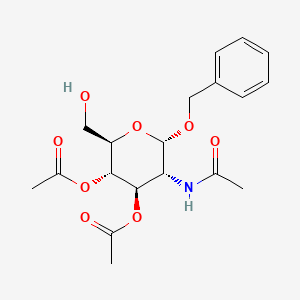

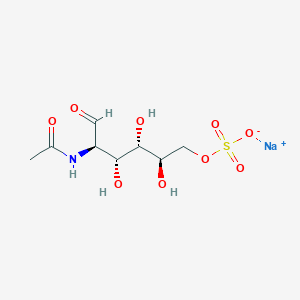

Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sodium polyhydroxysterols sulfated, related to the compound , involves a multi-step process starting from natural sterols. This process includes oxidation, reduction, and sulfation steps, resulting in high overall yields. Such methods highlight the compound's complex synthesis pathway, emphasizing the importance of precise conditions and reagents for successful production (Cui Jian-guo, 2008).

Molecular Structure Analysis

The molecular structure of related sulfated compounds reveals the significance of the sulfate group and its impact on the compound's overall stability and reactivity. X-ray crystallography studies of similar sulfated molecules provide insights into their conformation and coordination, essential for understanding the target compound's structure and behavior (D. Lamba et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving sulfated compounds, such as those related to sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate, often involve regioselective substitutions and the formation of cyclic sulfate rings. These reactions are crucial for modifying the compound's structure for specific applications, illustrating the diverse reactivity of sulfated molecules (M. Abdel-Malik & A. Perlin, 1989).

Physical Properties Analysis

The physical properties of sulfated compounds, including those similar to the sodium salt , are determined by their molecular structure and the presence of sulfate groups. These properties, such as solubility, melting points, and crystal structure, are crucial for the compound's behavior in different environments and applications (Iain D H Oswald et al., 2008).

Chemical Properties Analysis

The chemical properties of sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are informed by its molecular structure and functional groups. Studies on similar compounds reveal the impact of sulfate groups on reactivity and the potential for chemical modifications (A. Piasecki & Alexandra Mayhew, 2000).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Haines and Hughes (2018) explored the crystal structure of a similar compound, sodium (1S)-d-mannit-1-ylsulfonate, focusing on its formation through the reaction of d-mannose with sodium bisulfite in water. They reported an interesting arrangement of carbohydrate anions, forming parallel sheets linked through coordination to sodium ions. This study provides insights into the molecular structure and potential applications in crystallography and molecular modeling (Haines & Hughes, 2018).

Synthesis of Bioactive Compounds

Barroca and Jacquinet (2000) reported the synthesis of a disaccharide fragment of dermatan sulfate, highlighting the methodological advances in the stereocontrolled coupling of molecular fragments. This has implications for the synthesis of complex bioactive compounds and could be relevant to research involving similar sodium-based sulfate compounds (Barroca & Jacquinet, 2000).

Applications in Organic Chemistry

Cui Jian-guo (2008) synthesized sodium polyhydroxysterols sulfated, which are of interest due to their novel structures and biological activities against cancer and micropathogens. Such research demonstrates the potential of sodium-based sulfate compounds in developing new chemotherapeutic agents or antipathogenic substances (Cui Jian-guo, 2008).

Thermodynamics and Chemical Interactions

Liu et al. (2009) conducted a study on the enthalpies of mixing of a similar compound with acetamide and N,N-dimethylamide. They determined heterotactic enthalpic interaction coefficients, providing valuable data on solute-solute and solute-solvent interactions, crucial in the design of chemical processes and understanding molecular interactions (Liu et al., 2009).

Propiedades

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO9S.Na/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17;/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIIVRKKAXFSRM-ANJNCBFHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COS(=O)(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14NNaO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.